molecular formula C15H14N6O3S2 B2717351 N-((5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 872613-58-6

N-((5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B2717351
CAS No.: 872613-58-6
M. Wt: 390.44
InChI Key: UDPPFTRRDAHPTJ-UHFFFAOYSA-N
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Description

The compound N-((5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a heterocyclic hybrid featuring:

  • A benzamide group linked to a methyl-substituted 1,3,4-oxadiazole ring.
  • A thioether bridge connecting the oxadiazole to a 2-oxoethyl chain.
  • A 5-methyl-1,3,4-thiadiazol-2-yl moiety with an amino group.

Properties

IUPAC Name

N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O3S2/c1-9-18-20-14(26-9)17-11(22)8-25-15-21-19-12(24-15)7-16-13(23)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,16,23)(H,17,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPPFTRRDAHPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C14H16N4O2S2
Molecular Weight : 344.43 g/mol
CAS Number : Not available

The compound features a thiadiazole ring , an oxadiazole moiety , and a benzamide structure , which contribute to its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that thiadiazole and oxadiazole derivatives exhibit notable antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds containing the thiadiazole moiety have shown activity against various Gram-positive and Gram-negative bacteria. A study reported that derivatives with a similar scaffold demonstrated minimum inhibitory concentrations (MICs) ranging from 32.6 μg/mL to higher values against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's potential as an anticancer agent has also been explored:

  • Mechanisms of Action : Thiadiazole derivatives are known to induce apoptosis in cancer cells by interacting with specific molecular targets. The presence of the benzamide structure is believed to enhance this activity by facilitating cellular uptake and target binding .

Anti-inflammatory Effects

Some studies have suggested that compounds similar to this compound may possess anti-inflammatory properties. The mechanisms often involve the inhibition of key inflammatory pathways and cytokine production .

Neuroprotective Activity

Emerging research indicates potential neuroprotective effects attributed to thiadiazole derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for further investigation in neurodegenerative diseases .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Thiadiazole Ring : The initial step involves the reaction of thiosemicarbazide with appropriate carbonyl compounds under acidic conditions.
  • Oxadiazole Synthesis : The thiadiazole derivative is then reacted with oxalyl chloride or similar reagents to introduce the oxadiazole moiety.
  • Benzamide Coupling : Finally, the benzamide structure is formed through an amide coupling reaction with appropriate amines.

This multi-step synthesis can be optimized for yield and purity using various techniques such as microwave-assisted synthesis or solvent-free conditions .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors in biological systems:

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes involved in disease processes (e.g., kinases or proteases), thus modulating signaling pathways critical for cell survival and proliferation .

Receptor Binding

The structural features allow for binding to various receptors which can lead to altered cellular responses such as apoptosis in cancer cells or modulation of inflammatory responses .

Case Studies

Several studies have highlighted the effectiveness of thiadiazole derivatives similar to N-(...):

  • Antimicrobial Efficacy Study : A study demonstrated that a related compound exhibited significant antibacterial activity against resistant strains of E. coli, outperforming traditional antibiotics .
  • Cancer Cell Line Research : In vitro studies showed that derivatives led to reduced viability in cancer cell lines (e.g., A431 skin cancer cells), suggesting promising anticancer properties .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of thiadiazole and oxadiazole exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds with similar scaffolds have shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies indicate minimum inhibitory concentrations (MICs) ranging from 32.6 μg/mL to higher values against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The potential of N-((5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide as an anticancer agent has been explored:

  • Mechanisms of Action : Thiadiazole derivatives are known to induce apoptosis in cancer cells by interacting with specific molecular targets. The presence of the benzamide structure is believed to enhance this activity by facilitating cellular uptake .

Anti-inflammatory Effects

Some studies suggest that compounds similar to this one may possess anti-inflammatory properties:

  • Mechanisms : These compounds may inhibit key inflammatory pathways and cytokine production, which could be beneficial in treating inflammatory diseases .

Neuroprotective Activity

Emerging research indicates potential neuroprotective effects attributed to thiadiazole derivatives:

  • Neuroprotection : These compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for further investigation in neurodegenerative diseases .

Case Studies

Several studies highlight the effectiveness of thiadiazole derivatives similar to N-(...):

  • Antimicrobial Efficacy Study : A related compound exhibited significant antibacterial activity against resistant strains of E. coli, outperforming traditional antibiotics .
  • Cancer Cell Line Research : In vitro studies showed that derivatives led to reduced viability in cancer cell lines (e.g., A431 skin cancer cells), suggesting promising anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

The compound’s closest analogs from the evidence share the benzamide-thiadiazole/oxadiazole core but differ in substituents and bridging groups. Key examples include:

Compound Name / ID (Evidence) Core Structure Key Substituents Biological Activity
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (, Compound 6) Thiadiazole + benzamide Isoxazole ring, phenyl group Not explicitly stated; structural focus
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (a) Thiadiazole + benzamide Pyridine ring, acetyl group Anticancer potential (synthesis yield: 80%)
N-((5-(substituted methyleneamino)-1,3,4-thiadiazol-2-yl)methyl)benzamide derivatives () Thiadiazole + benzamide Methyleneamino linker, variable aldehydes Anticancer activity (microwave synthesis, 70–80% yields)
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives () Thiadiazole + benzamide Piperidine-thioether bridge Acetylcholinesterase (AChE) inhibition
N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide () Thiadiazole + acetamide Trichloroethyl group Intermediate for triazine synthesis (97.4% yield)
Key Observations:
  • Bioactivity : Compounds with pyridine (8a) or piperidine () substituents show marked anticancer or AChE inhibitory activity, suggesting that electron-donating groups enhance target binding .
  • Synthesis Efficiency : Microwave-assisted methods () achieve higher yields (~80%) compared to conventional reflux (~70%) .
  • Solubility : Sulfonyl derivatives (e.g., , Compound 9a) exhibit lower solubility than thioether-linked analogs due to polar sulfonyl groups .

Spectral and Physicochemical Data Comparison

Critical spectral data for selected analogs:

Compound (Evidence) IR (C=O stretch, cm⁻¹) ^1H-NMR (Key Peaks) Melting Point (°C)
, Compound 6 1606 δ 7.36–7.72 (Ar-H), 7.95 (isoxazole-H) 160
a 1679, 1605 δ 2.49 (CH3), 8.04–8.39 (Ar-H) 290
.1 1670, 1657 δ 1.91 (CH3), 7.52–7.94 (Ar-H) 503–504
derivatives ~1600–1700 δ 7.46–8.32 (Ar-H), variable CH3/CH2 160–210
  • IR : All benzamide-containing compounds show strong C=O stretches near 1600–1700 cm⁻¹, confirming amide bond integrity .
  • Thermal Stability : Higher melting points (e.g., 290°C for 8a) correlate with rigid pyridine or aromatic substituents .

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